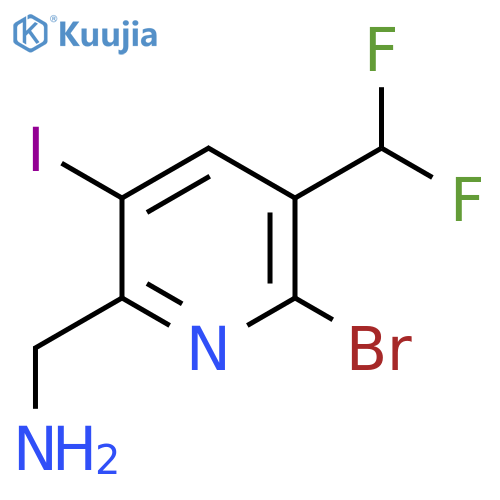

Cas no 1805166-59-9 (2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine)

1805166-59-9 structure

商品名:2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine

CAS番号:1805166-59-9

MF:C7H6BrF2IN2

メガワット:362.941219806671

CID:4860647

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine

-

- インチ: 1S/C7H6BrF2IN2/c8-6-3(7(9)10)1-4(11)5(2-12)13-6/h1,7H,2,12H2

- InChIKey: CRLAAPXOZONPQE-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(N=C1CN)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 2

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060626-1g |

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine |

1805166-59-9 | 97% | 1g |

$1,564.50 | 2022-04-01 |

2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1805166-59-9 (2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-iodopyridine) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量